N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
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Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. The structure of this compound includes a pyrazolo ring fused with a pyrimidine structure, which is substituted with various functional groups that enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N4O3S with a molecular weight of approximately 378.46 g/mol. The presence of the dimethylsulfamoyl group is notable as it can enhance solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its mechanism of action as a kinase inhibitor.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | SF-268 | 12.50 |
Compound C | NCI-H460 | 42.30 |
The primary mechanism through which this compound exerts its biological effects is through inhibition of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their dysregulation is often implicated in cancer progression.
- Kinase Inhibition : The compound has been identified as a potent and selective inhibitor of specific CDKs, which may lead to reduced proliferation of cancer cells and induction of apoptosis .
Case Studies
Several case studies have highlighted the efficacy of related pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that a related pyrazolo compound effectively inhibited CDK2 activity in vitro, leading to G1 phase arrest in cancer cell lines .
- Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapy agents, showing enhanced cytotoxicity against resistant cancer cell lines .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-27(2)34(32,33)19-10-8-18(9-11-19)22(30)24-12-13-29-21-20(14-26-29)23(31)28(16-25-21)15-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKMKNJZZNANKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.